5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one Exhibits 3.3-Fold Higher Cytotoxic Potency than its Chromone Analog in Caco-2 Cells
In a direct head-to-head comparison against the closely related chromone analog (5-hydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromone, Compound 2), 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one (Compound 1) demonstrated markedly superior cytotoxic activity. Specifically, Compound 1 reduced Caco-2 human colon carcinoma cell viability by 70% at a concentration of 30 μM, whereas the chromone analog required a concentration of 100 μM to achieve the same level of cytotoxicity [1]. This indicates a 3.3-fold difference in potency between the two structurally similar compounds.
| Evidence Dimension | Cytotoxicity (% reduction in cell viability) |
|---|---|
| Target Compound Data | 70% reduction at 30 μM |
| Comparator Or Baseline | 5-hydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromone (Compound 2): 70% reduction at 100 μM |
| Quantified Difference | 3.3-fold higher potency for Target Compound |
| Conditions | Caco-2 human colon carcinoma cell line; Neutral Red Uptake Assay |
Why This Matters
This demonstrates that the saturated chromanone ring system is critical for enhanced cytotoxic activity, making this compound the preferred choice for studies targeting Caco-2 cells or exploring structure-activity relationships in this series.
- [1] Schwikkard SL, Whitmore H, Corson TW, et al. Antiangiogenic Activity and Cytotoxicity of Triterpenoids and Homoisoflavonoids from Massonia pustulata and Massonia bifolia. Planta Med. 2018;84(9-10):638-644. View Source
